[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol
Description
Properties
IUPAC Name |
[3-(2-methoxyethyl)-2-methylsulfonylimidazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4S/c1-14-4-3-10-7(6-11)5-9-8(10)15(2,12)13/h5,11H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBYFLXTQWEFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1S(=O)(=O)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.
- Molecular Formula : C8H14N2O4S
- Molecular Weight : 218.27 g/mol
- CAS Number : 1221342-18-2
Biological Activity Overview
Imidazole derivatives, including [2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol, are known for a wide range of biological activities. These include:
- Antimicrobial Activity : Various studies have demonstrated that imidazole derivatives possess significant antibacterial and antifungal properties.
- Antitumor Activity : Research indicates potential anticancer effects, particularly against various human cancer cell lines.
- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation.
Antimicrobial Activity
A significant area of research focuses on the antimicrobial properties of imidazole derivatives. The compound has been evaluated against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 0.004 |
| Escherichia coli | 19 | 0.002 |
| Bacillus subtilis | 21 | 0.002 |
| Candida albicans | 20 | 0.005 |
These results indicate that [2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol exhibits potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Antitumor Activity
The compound's potential as an anticancer agent has been explored in various studies. For instance, it has been tested against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The following table summarizes its cytotoxic effects:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
These findings suggest that [2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol may inhibit cell proliferation effectively, making it a candidate for further anticancer research .
The biological activity of imidazole derivatives is often linked to their ability to interact with various biological targets. For instance, they may inhibit key enzymes involved in bacterial cell wall synthesis or interfere with nucleic acid synthesis in cancer cells. The precise mechanism for [2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol remains to be fully elucidated but is likely multifaceted.
Case Studies
Several case studies highlight the efficacy of imidazole derivatives:
- Antibiotic Resistance : A study demonstrated that certain imidazole derivatives could overcome resistance mechanisms in Staphylococcus aureus, suggesting a potential role in treating antibiotic-resistant infections .
- Combination Therapy : Research indicated that combining imidazole derivatives with conventional antibiotics enhanced their antimicrobial effects, potentially leading to lower dosages and reduced side effects .
- In Vivo Studies : Animal models have shown promising results for the use of these compounds in treating infections and tumors, paving the way for clinical trials .
Preparation Methods
Alkylation at Position 1: Introduction of 2-Methoxyethyl Group
The 2-methoxyethyl substituent at position 1 of the imidazole ring is typically introduced via nucleophilic alkylation. In a representative procedure, 1H-imidazole derivatives react with 2-methoxyethyl halides (e.g., chloride or bromide) under basic conditions. For instance, Source demonstrates that treating 1-methyl-1H-imidazole with organolithium reagents followed by aldehydes yields substituted imidazole alcohols. Adapting this approach, 1H-imidazole can be alkylated with 2-methoxyethyl bromide in tetrahydrofuran (THF) using sodium hydride as a base at 0–25°C, achieving moderate to high yields.
Key Reaction Conditions :
Sulfonation at Position 2: Methanesulfonyl Group Installation
The methanesulfonyl group at position 2 is introduced via sulfonation of a precursor imidazole-thiol or through direct electrophilic substitution. Source details the oxidation of thiol intermediates to sulfonyl groups using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Alternatively, direct sulfonation can be achieved using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (Et3N).
Procedure :
Hydroxymethylation at Position 5: Aldehyde Reduction
The hydroxymethyl group at position 5 is introduced by reducing a precursor aldehyde. Source outlines the reduction of 5-formylimidazole derivatives using sodium borohydride (NaBH4) in methanol. For example, 5-formyl-1-(2-methoxyethyl)-2-methanesulfonyl-1H-imidazole is treated with NaBH4 (2 equiv) at 0°C, followed by quenching with brine and purification.
Optimized Conditions :
-
Reducing Agent : NaBH4 (2–3 equiv).
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Solvent : Methanol or ethanol.
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Reaction Time : 1–3 hours.
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Yield : 75–90% (Source reports 78% for analogous reductions).
Integrated Synthetic Pathways
Sequential Functionalization Route
A stepwise approach minimizes side reactions and ensures regioselectivity:
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Alkylation :
-
Sulfonation :
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Formylation at Position 5 :
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Use Vilsmeier-Haack formylation (POCl3/DMF) to install the aldehyde group.
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Reduction :
Overall Yield : ~50% (estimated from multi-step yields).
Alternative Pathway: Pre-functionalized Intermediate Assembly
Source highlights a screening compound (V028-2805) containing a 1-(2-methoxyethyl)-2-(arylsulfonyl)imidazole scaffold. While direct synthesis data are unavailable, analogous strategies suggest:
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Start with 5-hydroxymethyl-1H-imidazole.
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Alkylate position 1 with 2-methoxyethyl bromide.
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Sulfonate position 2 using MsCl/Et3N.
Advantage : Avoids late-stage aldehyde reduction, potentially improving yield.
Critical Analysis of Methodologies
Regioselectivity Challenges
Imidazole’s inherent reactivity necessitates careful control:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step pathways:
Imidazole ring formation : Cyclization of amido-nitriles using nickel catalysts, followed by proto-demetallation and dehydrative cyclization .
Functionalization : Methanesulfonyl and methoxyethyl groups are introduced via nucleophilic substitution or coupling reactions. For example, methanesulfonyl chloride may be used under anhydrous conditions .
Reduction : Sodium borohydride (NaBH₄) reduces intermediates to yield the hydroxymethyl group .
- Key Factors : Yield optimization depends on solvent polarity (e.g., DMF vs. THF), temperature control (0–60°C), and catalyst loading. For instance, higher temperatures (50–60°C) improve methanesulfonyl group incorporation but may increase side reactions .
Q. How is the molecular structure of [2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol characterized, and what structural features are critical for biological activity?
- Methodological Answer :
- Crystallography : Single-crystal X-ray diffraction (SHELX software ) reveals bond lengths (e.g., N–S bond ≈ 1.65 Å) and dihedral angles, confirming planarity of the imidazole ring.
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 3.3–3.5 ppm (methoxyethyl protons) and δ 4.5–4.7 ppm (hydroxymethyl group) .
- IR : Strong absorption at 1150–1250 cm⁻¹ (S=O stretching) .
- Critical Features : The methanesulfonyl group enhances solubility and hydrogen-bonding capacity, while the methoxyethyl side chain influences steric interactions with biological targets .
Advanced Research Questions
Q. How can computational methods predict the biological activity and binding affinity of [2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density distributions (e.g., using Colle-Salvetti correlation-energy formulas ) to identify reactive sites.
- Molecular Docking : Software like AutoDock or GROMACS models interactions with enzymes (e.g., cytochrome P450). For example, the methanesulfonyl group may form hydrogen bonds with Arg112 in the active site .
- PASS Program : Predicts activity spectra (e.g., antimicrobial vs. anticancer) based on structural similarity to known imidazole derivatives .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) using cell lines (e.g., HeLa or MCF-7) with consistent passage numbers .
- Dose-Response Analysis : Use Hill plots to compare EC₅₀ values across studies. Discrepancies may arise from variations in cell viability assays (MTT vs. resazurin) .
- Statistical Validation : Apply ANOVA or Tukey’s HSD test to identify outliers in replicate experiments .
Q. How can reaction pathways be optimized to synthesize derivatives with enhanced pharmacological properties?
- Methodological Answer :
- Parallel Synthesis : Use combinatorial chemistry to generate analogs (e.g., replacing methoxyethyl with cyclopentyl groups) .
- Flow Chemistry : Improve reaction efficiency by controlling residence time and temperature in microreactors, reducing byproduct formation .
- Analytical Monitoring : Employ HPLC-MS to track intermediates and optimize quenching times for methanesulfonyl group incorporation .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
